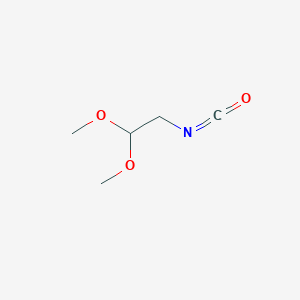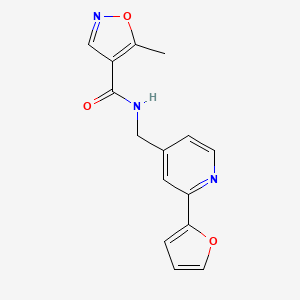
N-((2-(呋喃-2-基)吡啶-4-基)甲基)-5-甲基异噁唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound that features a unique combination of furan, pyridine, and isoxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical reactivity and biological interactions.
科学研究应用
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, it interferes with the normal folding of the collagen triple helix, which can lead to a decrease in the stability of the collagen molecule and affect its function.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which is a critical component of the extracellular matrix and connective tissues. The downstream effects of this inhibition can include changes in tissue structure and function.
Pharmacokinetics
It has been shown to significantly reduce the content of hydroxyproline, a marker of collagen synthesis, at concentrations of 50 μm or 100 μm This suggests that the compound may have good bioavailability and is able to reach its target in vivo
Result of Action
The molecular effect of the action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is the inhibition of collagen prolyl-4-hydroxylase, leading to a decrease in the production of stable collagen . This can result in changes at the cellular level, including alterations in cell adhesion, migration, and tissue remodeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine-Furan Intermediate: The initial step involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a suitable solvent like propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide.
Cyclization to Isoxazole: The intermediate is then subjected to cyclization reactions to form the isoxazole ring.
Final Coupling: The final step involves coupling the isoxazole derivative with a methyl group and carboxamide functionality under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan and pyridine oxides, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: A precursor in the synthesis of the target compound, with similar structural features but lacking the isoxazole ring.
5-methylisoxazole-4-carboxamide: A simpler analog that lacks the furan and pyridine rings, used in various synthetic applications.
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and related fields.
属性
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-12(9-18-21-10)15(19)17-8-11-4-5-16-13(7-11)14-3-2-6-20-14/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZAJLZJCQJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)
![N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2483950.png)
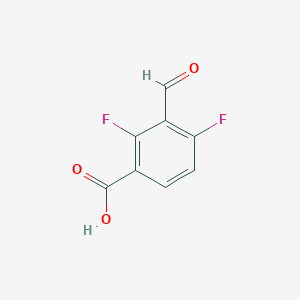
![N-(4-ethylphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2483953.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2483955.png)
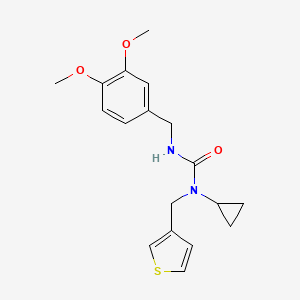
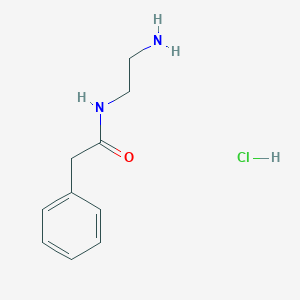
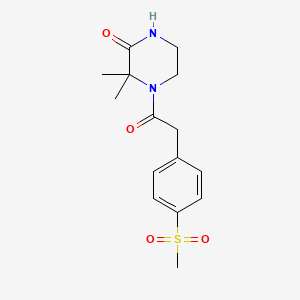
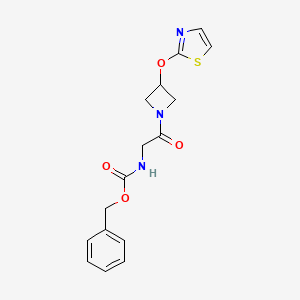
![2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2483962.png)
methanone](/img/structure/B2483963.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2483965.png)
